molecular formula C19H20N2O2S B12454915 N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide

N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide

Cat. No.: B12454915
M. Wt: 340.4 g/mol
InChI Key: PCKHDGQBSIIPJS-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-(3-phenylsulfanyl-1H-indol-2-yl)propanamide

InChI

InChI=1S/C19H20N2O2S/c22-13-12-20-18(23)11-10-17-19(24-14-6-2-1-3-7-14)15-8-4-5-9-16(15)21-17/h1-9,21-22H,10-13H2,(H,20,23)

InChI Key

PCKHDGQBSIIPJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)CCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the indole ring with a phenylsulfanyl group, often using thiophenol and a suitable catalyst.

    Attachment of the Propanamide Side Chain: The final step involves the reaction of the indole derivative with 2-hydroxyethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The phenylsulfanyl group and the indole core are key structural features that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(2-Hydroxyethyl)-3-[3-(phenylsulfanyl)-1H-indol-2-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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